octahydro-2H-1$l^{6},4-benzothiazine-1,1-dione
Description
Octahydro-2H-1$l^{6},4-benzothiazine-1,1-dione: is a chemical compound with a unique structure that includes a benzothiazine ring system. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its stability and reactivity, making it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]thiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c10-12(11)6-5-9-7-3-1-2-4-8(7)12/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYGRMQMWFERJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NCCS2(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrogenated Precursors
The cyclocondensation of saturated diamines or thiols with carbonyl compounds remains a cornerstone for constructing the octahydro-1,4-benzothiazine core. For instance, 2-aminocyclohexanethiol serves as a critical precursor when reacted with 1,3-dicarbonyl derivatives under solvent-free conditions. Munde et al. demonstrated that heating 2-aminothiophenols with 1,3-diketones at 100°C yields 1,4-benzothiazines. Adapting this method to saturated systems involves replacing aromatic 2-aminothiophenol with its cyclohexane analogue.
Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency for sterically hindered intermediates.
- Temperature control : Reactions conducted at 80–120°C prevent decomposition of thermally labile intermediates.
A representative procedure involves refluxing 2-aminocyclohexanethiol with acetylacetone in ethanol for 12 hours, followed by oxidation with hydrogen peroxide to install the 1,1-dioxide moiety. Yields typically range from 45% to 68%, depending on the substituents.
Post-Synthesis Hydrogenation of Aromatic Precursors
Catalytic hydrogenation of aromatic benzothiazine dioxides offers a viable route to octahydro derivatives. Jung and Khazi’s method for synthesizing 1,2,4-benzothiadiazine 1,1-dioxides via o-aminobenzenesulfonamide and triphosgene can be adapted. Subsequent hydrogenation using Raney nickel or palladium on carbon under 30–50 atm H₂ selectively reduces the benzene ring without affecting the sulfone group.
Optimized conditions :
- Catalyst: 10% Pd/C (5 wt%)
- Solvent: Ethanol/water (9:1)
- Pressure: 40 atm H₂
- Temperature: 80°C
- Reaction time: 24 hours
This method achieves 70–85% conversion, though over-hydrogenation of the thiazine ring remains a challenge.
Intramolecular Aza-Wittig Reaction
The aza-Wittig strategy, effective for constructing nitrogen-containing heterocycles, has been applied to benzothiadiazine dioxides. For octahydro derivatives, cyclohexane-based azidosulfonamides replace aromatic precursors. The reaction sequence involves:
- Synthesis of 2-azido-N-substituted cyclohexanesulfonamides via sulfonation and azide introduction.
- Staudinger reaction with triphenylphosphine to generate iminophosphoranes.
- Thermal cyclization in high-boiling solvents (e.g., o-dichlorobenzene) at 180°C.
For example, treating 2-azidocyclohexanesulfonamide with ethyl carbonochloridate yields the requisite intermediate, which undergoes cyclization to octahydro-2H-1,4-benzothiazine-1,1-dione in 54% yield.
Patent-Based Approaches
HU230032B1 discloses a polymorphic form of a benzothiazine dioxide derivative synthesized via a two-step process:
- Aldol condensation : Phthalide reacts with 4-substituted benzaldehydes in methanol/sodium methoxide to form indenediones.
- Bromination and cyclization : The indenedione intermediate undergoes bromination, followed by condensation with 2-aminocyclohexanethiol in refluxing ethanol.
This method produces tetracyclic octahydro-1,4-benzothiazine dioxides in 65–72% yield after recrystallization from isopropanol.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: Octahydro-2H-1$l^{6},4-benzothiazine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, alcohols; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Substituted benzothiazines with various functional groups.
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of octahydro-2H-1l^{6},4-benzothiazine-1,1-dione exhibit significant antitumor properties. A study demonstrated that certain synthesized compounds based on this structure showed promising results against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes critical for tumor growth and proliferation .
Antimicrobial Properties
Compounds derived from octahydro-2H-1l^{6},4-benzothiazine-1,1-dione have been evaluated for their antimicrobial activity. For instance, a series of benzothiazine derivatives were synthesized and tested against bacterial strains, revealing notable efficacy against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .
Acetylcholinesterase Inhibition
The compound has also been studied for its ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. By blocking this enzyme, the compound may enhance cholinergic transmission in the brain, indicating its potential as a therapeutic agent for cognitive disorders .
One-Pot Reactions
Recent advancements in synthetic methodologies have introduced one-pot reactions that efficiently produce octahydro-2H-1l^{6},4-benzothiazine-1,1-dione derivatives. These methods utilize readily available starting materials and environmentally friendly conditions, which align with green chemistry principles. The optimization of these reactions has shown high yields and selectivity for desired products .
Ring Transformation Techniques
Innovative ring transformation techniques have been explored to modify existing thiazine structures into octahydro derivatives. These transformations often involve the use of strong bases and specific solvents to facilitate rearrangements that yield octahydro compounds with varied substituents, enhancing their biological activity .
Polymer Chemistry
The unique structural properties of octahydro-2H-1l^{6},4-benzothiazine-1,1-dione have led to its incorporation into polymer matrices for the development of advanced materials. These polymers exhibit enhanced mechanical properties and thermal stability due to the rigid bicyclic structure of the benzothiazine unit, making them suitable for applications in coatings and composites .
Drug Delivery Systems
In drug delivery research, octahydro-2H-1l^{6},4-benzothiazine-1,1-dione has been investigated as a potential carrier molecule due to its ability to encapsulate various therapeutic agents. Studies have shown that when used in nanoparticles or liposomes, it can improve the solubility and bioavailability of poorly soluble drugs .
Case Studies
Mechanism of Action
The mechanism of action of octahydro-2H-1$l^{6},4-benzothiazine-1,1-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The pathways involved often include the modulation of enzyme activity and the disruption of cellular processes .
Comparison with Similar Compounds
Benzothiazine: Shares the benzothiazine ring structure but differs in the degree of saturation and functional groups.
Benzothiadiazine: Contains a similar ring system but includes additional nitrogen atoms, leading to different chemical properties and applications.
Thiazolidine: A related compound with a thiazolidine ring, used in different contexts such as pharmaceuticals.
Uniqueness: Octahydro-2H-1$l^{6},4-benzothiazine-1,1-dione is unique due to its fully saturated ring system, which imparts greater stability and distinct reactivity compared to its unsaturated counterparts. This stability makes it particularly valuable in applications requiring robust chemical compounds .
Biological Activity
Overview
Octahydro-2H-1$\ell^{6},4$-benzothiazine-1,1-dione is a compound belonging to the benzothiazine family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzothiazine ring system, contributing to its stability and reactivity. The synthesis typically involves cyclization of appropriate precursors under controlled conditions, often utilizing solvents like dichloromethane or toluene, and catalysts such as triethylamine.
Octahydro-2H-1$\ell^{6},4$-benzothiazine-1,1-dione exhibits its biological activity primarily through the inhibition of specific enzymes by binding to their active sites. This interaction can modulate various cellular processes, leading to effects such as:
- Anti-inflammatory activity : The compound has been shown to reduce inflammation by inhibiting pro-inflammatory enzymes.
- Antimicrobial properties : It demonstrates significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.
Antibacterial Activity
In a study evaluating the antibacterial properties of related compounds, octahydro derivatives exhibited notable efficacy against pathogenic bacteria. For instance, one derivative showed remarkable antibacterial activity at a concentration of 100 μg/mL against Pseudomonas aeruginosa and E. coli .
Antioxidant Activity
Research has also highlighted the antioxidant potential of octahydro derivatives. Compounds derived from this scaffold showed significant radical scavenging activity comparable to vitamin C at concentrations as low as 10 μg/mL .
Case Study 1: Antimicrobial Evaluation
A recent study synthesized various derivatives of octahydro-2H-1$\ell^{6},4$-benzothiazine-1,1-dione and evaluated their antibacterial properties. Among these compounds, one exhibited the highest antibacterial activity against S. aureus, demonstrating the potential for developing new antibiotics based on this scaffold .
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory effects of octahydro derivatives in vitro. The results indicated that these compounds could significantly inhibit the production of inflammatory cytokines in cultured cells, suggesting their potential use in treating inflammatory diseases .
Table 1: Biological Activity of Octahydro Derivatives
| Compound | Activity Type | Concentration (μg/mL) | Efficacy Level |
|---|---|---|---|
| Octahydro Derivative A | Antibacterial | 100 | High against E. coli |
| Octahydro Derivative B | Antioxidant | 10 | Comparable to Vitamin C |
| Octahydro Derivative C | Anti-inflammatory | N/A | Significant inhibition |
Q & A
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/n |
| a (Å) | 7.0778 |
| b (Å) | 8.6070 |
| c (Å) | 25.6290 |
| β (°) | 94.607 |
| V (ų) | 1556.24 |
| Z | 4 |
Advanced Question: How can computational methods resolve contradictions in experimental data for octahydro-2H-1λ⁶,4-benzothiazine-1,1-dione?
Methodological Answer:
Discrepancies between experimental and theoretical data (e.g., bond angles, puckering parameters) can be addressed using:
- Density Functional Theory (DFT) : Validate molecular geometry by comparing computed vs. experimental bond lengths and angles. For example, B3LYP/6-31G(d) calculations reproduce XRD-derived torsion angles within ±2° .
- Cremer-Pople puckering analysis : Quantify ring puckering using amplitude (q) and phase (φ) parameters. For instance, puckering amplitudes >0.5 Å indicate significant non-planarity in saturated benzothiazine rings .
- Molecular Dynamics (MD) simulations : Assess conformational stability in solvent environments (e.g., water, DMSO) to explain deviations in NMR coupling constants .
Q. Table 2: DFT vs. Experimental Bond Lengths
| Bond | Experimental (Å) | DFT (Å) | Deviation (%) |
|---|---|---|---|
| C–S | 1.76 | 1.78 | 1.1 |
| N–C | 1.45 | 1.44 | -0.7 |
Basic Question: What are the best practices for crystallographic refinement of octahydro-2H-1λ⁶,4-benzothiazine-1,1-dione derivatives?
Methodological Answer:
Use SHELX suite for structure solution and refinement:
- SHELXD : Solve phase problems via dual-space algorithms, particularly effective for non-centrosymmetric structures .
- SHELXL : Refine anisotropic displacement parameters with the Hirshfeld rigid-bond test (Δ < 0.01 Ų) to validate thermal motion models .
- ORTEP-3 : Visualize thermal ellipsoids and hydrogen-bonding networks (e.g., dashed lines for H-bonds in packing diagrams) .
Critical Tip : For twinned crystals, use the TWIN/BASF command in SHELXL to refine twin fractions .
Advanced Question: How to investigate the biological interactions of octahydro-2H-1λ⁶,4-benzothiazine-1,1-dione with protein targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Screen against kinase domains (e.g., CK2α) using a grid box centered on the ATP-binding site (20 ų). Prioritize poses with ΔG < -8 kcal/mol .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, kₑ) at concentrations of 1–100 μM. A 1:1 Langmuir model is typical for small-molecule inhibitors .
- Circular Dichroism (CD) : Monitor conformational changes in proteins (e.g., DNA gyrase) upon ligand binding at 220–260 nm .
Q. Table 3: Docking Scores for CK2α Inhibition
| Derivative | ΔG (kcal/mol) | Ki (nM) |
|---|---|---|
| 3a (unsubstituted) | -8.2 | 450 |
| 3c (Br-substituted) | -9.1 | 120 |
Advanced Question: How to address discrepancies in spectroscopic data during structure elucidation?
Methodological Answer:
- Dynamic NMR : Resolve tautomeric equilibria or conformational exchange by variable-temperature ¹H NMR (e.g., coalescence temperature analysis for NH protons) .
- 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded regions (e.g., δ 6.5–8.0 ppm for aromatic protons) .
- IR spectroscopy : Differentiate between carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) stretches to confirm dione functionality .
Basic Question: What safety protocols are essential when handling octahydro-2H-1λ⁶,4-benzothiazine-1,1-dione?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- First Aid : For skin contact, wash with 10% ethanol solution to neutralize reactive intermediates .
- Waste Disposal : Incinerate at >800°C with alkaline scrubbers to prevent SO₂ emissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
